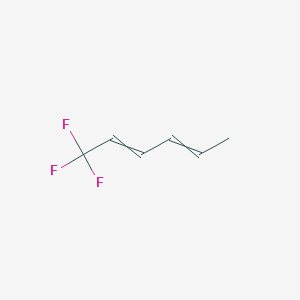
1,1,1-Trifluorohexa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluorohexa-2,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a hexa-2,4-diene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorohexa-2,4-diene can be synthesized through several methods. One common approach involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of fluorinated compound synthesis, such as the use of fluorinating agents and controlled reaction conditions, are likely employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), resulting in 1,2- and 1,4-addition products.
Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly with primary amines, leading to the formation of triazines or carbodiimides.
Common Reagents and Conditions:
Electrophilic Addition: Strong acids like HBr are commonly used under controlled temperatures to achieve kinetic or thermodynamic control of the reaction.
Nucleophilic Substitution: Primary amines are used, and the reaction pathway is influenced by the steric characteristics of the amines.
Major Products:
Electrophilic Addition: The major products are 1,2- and 1,4-addition products, depending on the reaction conditions.
Nucleophilic Substitution: The major products include symmetrical 1,2-dihydrotriazines and carbodiimides.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluorohexa-2,4-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds and heterocycles.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluorohexa-2,4-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition . The stability of these carbocations is crucial for the reaction pathway and product distribution. The compound’s fluorine atoms also play a significant role in stabilizing intermediates and influencing reaction kinetics.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A non-fluorinated diene with similar conjugated double bonds.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated analog used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene with applications in synthetic rubber production.
Uniqueness: 1,1,1-Trifluorohexa-2,4-diene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to non-fluorinated or chlorinated dienes. These properties make it valuable in specialized applications where fluorine’s influence on chemical behavior is desired.
Eigenschaften
CAS-Nummer |
651724-50-4 |
|---|---|
Molekularformel |
C6H7F3 |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
1,1,1-trifluorohexa-2,4-diene |
InChI |
InChI=1S/C6H7F3/c1-2-3-4-5-6(7,8)9/h2-5H,1H3 |
InChI-Schlüssel |
IOUSDJSVEORNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


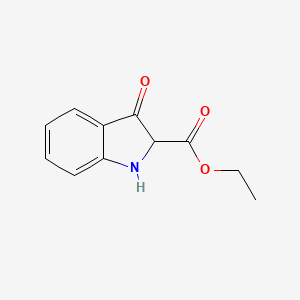
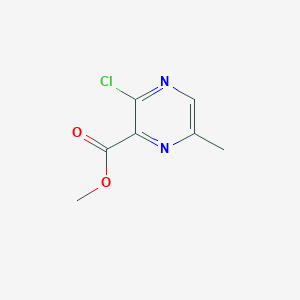
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
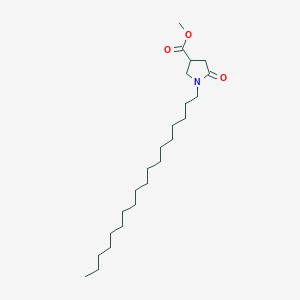
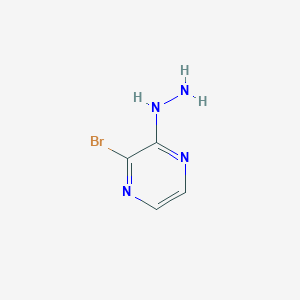
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)

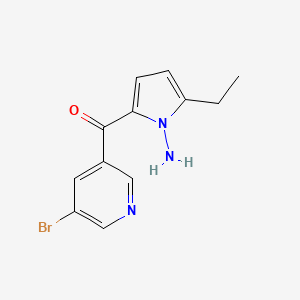
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)
